5-(Difluoromethyl)thiazole
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Overview
Description
5-(Difluoromethyl)thiazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the difluoromethyl group at the 5-position of the thiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)thiazole typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of thiazole derivatives with difluoromethylating agents under specific conditions. For example, the reaction of thiazole with difluoromethyl sulfone in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)thiazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but without the difluoromethyl group.
5-Methylthiazole: A derivative with a methyl group at the 5-position instead of a difluoromethyl group.
5-Trifluoromethylthiazole: A compound with a trifluoromethyl group at the 5-position, offering different chemical properties.
Uniqueness: 5-(Difluoromethyl)thiazole is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound in various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C4H3F2NS |
---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3F2NS/c5-4(6)3-1-7-2-8-3/h1-2,4H |
InChI Key |
YVTPUFGQUPXEBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)C(F)F |
Origin of Product |
United States |
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